molecular formula C7H13NO B2956844 2-Methylhex-5-enamide CAS No. 2320576-44-9

2-Methylhex-5-enamide

Cat. No. B2956844
CAS RN: 2320576-44-9
M. Wt: 127.187
InChI Key: ZZCULGHYFXXJAF-UHFFFAOYSA-N
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Description

2-Methylhex-5-enamide is a chemical compound with the molecular formula C7H13NO. It is a derivative of amides, which are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

The synthesis of enamides like this compound can be achieved through several methods. One approach involves the direct N-dehydrogenation of amides to enamides . This reaction employs the combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another method involves a phosphine-mediated reductive acylation of oximes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4+ . This indicates the presence of a carbon chain with a double bond and an amide functional group .


Chemical Reactions Analysis

Enamides like this compound exhibit unique reactivity due to their exceptional nucleophilicity . They can undergo various reactions such as transition-metal catalysis, photochemistry, or asymmetric catalysis . They can also participate in sigmatropic rearrangements, a type of pericyclic reaction that involves the migration of a sigma bond across a pi system .

Scientific Research Applications

Novel Exocyclic Enamides in Fungicide Development

Exocyclic enamides, including derivatives of 2-Methylhex-5-enamide, have shown promise in fungicide development. Specifically, derivatives like 5-methylene-2-(trifluoromethyl)morpholin-3-one have exhibited significant in vitro fungicidal activity against P. oryzae. This highlights the potential of these compounds in addressing fungal threats in agriculture and possibly beyond (Tian et al., 2015).

Synthesis of Complex Alkaloids

This compound and its related enamides serve as crucial intermediates in synthesizing complex natural products. For instance, they have been involved in the synthesis of mappicine ketone and potentially therapeutic alkaloids like jamtine, showcasing the role of enamides in crafting molecules with significant biological activity (Kato et al., 2003; Padwa et al., 2003).

LOX Inhibition for Anti-inflammatory Drugs

Derivatives of this compound have been investigated for their lipoxygenase (LOX) inhibitory action, a desirable characteristic in anti-inflammatory drugs. The study on Thiazolyl derivatives of Mycophenolic Acid emphasizes the potential of these compounds in medicinal chemistry, particularly in developing new anti-inflammatory agents (Tsolaki et al., 2018).

Chemical Transformations in Organic Synthesis

The role of this compound derivatives extends to organic synthesis, where they act as building blocks for various chemical transformations. This includes the synthesis of thiazoles and oxazoles, which are prevalent structures in many bioactive molecules. These studies underscore the versatility of enamides in constructing complex molecular architectures (Kumar et al., 2013; Kumar et al., 2012).

Novel Applications in Material Science

Interestingly, derivatives of this compound have also found applications in material science. For instance, they have been used as corrosion inhibitors, showcasing the molecule's versatility beyond the realm of biochemistry and highlighting its potential in industrial applications (Abo-Elenien et al., 2009).

Safety and Hazards

The safety information for 2-Methylhex-5-en-2-amine hydrochloride, a related compound, indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302-H315-H319-H335, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions for the study and application of 2-Methylhex-5-enamide could involve further exploration of its synthesis methods, reactivity, and potential applications in various fields of chemistry. The development of novel dehydrogenation methods that do not require prefunctionalization and can accommodate N-cyclic and -acyclic amide substrates is in high demand .

properties

IUPAC Name

2-methylhex-5-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCULGHYFXXJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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